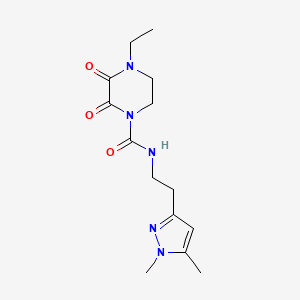

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3/c1-4-18-7-8-19(13(21)12(18)20)14(22)15-6-5-11-9-10(2)17(3)16-11/h9H,4-8H2,1-3H3,(H,15,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDWKDPSRNMLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCCC2=NN(C(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various coupling agents.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds containing a pyrazole nucleus exhibit significant anticancer activity. The structure of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide suggests potential efficacy against various cancer cell lines. Studies have shown that derivatives of pyrazole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that similar pyrazole derivatives effectively reduced the viability of human cancer cell lines in vitro .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities. In one study, a related compound demonstrated effectiveness against resistant strains of bacteria and fungi, suggesting that this compound may exhibit similar properties .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of pyrazole derivatives. The compound's ability to modulate neuroinflammatory pathways may offer therapeutic benefits in neurodegenerative diseases. A study focusing on pyrazole derivatives indicated their capacity to reduce oxidative stress and inflammation in neuronal cells .

Agricultural Applications

Pesticidal Activity

this compound has been investigated for its pesticidal properties. Pyrazole compounds have shown effectiveness as insecticides and herbicides. Research indicates that these compounds can disrupt the physiological processes of pests, leading to their mortality. For example, a study demonstrated that certain pyrazole-based pesticides significantly reduced pest populations in agricultural settings while being less harmful to beneficial insects .

Plant Growth Regulators

In addition to pest control, pyrazole derivatives can function as plant growth regulators. They have been shown to enhance seed germination and root development in various crops. A specific investigation revealed that applying a pyrazole derivative improved the growth rate and yield of certain plants under stress conditions .

Material Science Applications

Nonlinear Optical Properties

The compound's unique structural features suggest potential applications in material science, particularly in nonlinear optics. Pyrazole derivatives are known for their nonlinear optical properties, which can be harnessed in devices like lasers and optical switches. Research indicates that compounds with similar structures exhibit significant second-order nonlinear optical responses .

Electroluminescent Materials

this compound may also find applications in the development of electroluminescent materials. The ability to emit light upon electrical stimulation makes these compounds suitable for use in organic light-emitting diodes (OLEDs). Studies have shown that pyrazole-based materials can achieve high efficiency and stability in OLED applications .

Case Studies

Mechanism of Action

The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared to structurally related molecules based on core heterocycles, substituents, and functional groups. Key differences in electronic properties, hydrogen-bonding capacity, and biological activity are highlighted below.

Structural Analogues with Pyrazole Moieties

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide (): Shares the 1,5-dimethylpyrazole core but lacks the dioxopiperazine carboxamide. Instead, it features a formamide group, reducing hydrogen-bond acceptor capacity. This compound is an intermediate for antipyretic/analgesic drugs, suggesting the pyrazole core contributes to bioactivity .

- 1,5-Diarylpyrazole carboxamides (): These compounds incorporate aryl groups at positions 1 and 5 of the pyrazole, enhancing steric bulk compared to the target compound’s methyl substituents. The diaryl substitution may improve target affinity but reduce solubility .

Piperazine and Dioxopiperazine Derivatives

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): A simple piperazine carboxamide lacking the pyrazole and dioxo groups.

- 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (): Contains a benzoxazinone ring instead of pyrazole. The benzoxazinone’s oxygen atoms provide hydrogen-bond acceptors, but the dioxopiperazine in the target compound offers additional ketone groups for stronger interactions .

Carboxamides with Varied Heterocycles

- N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (): Features a fused pyrazolopyridine core, increasing aromaticity and planarity compared to the target compound’s pyrazole-ethyl-dioxopiperazine structure. This may enhance stacking interactions but reduce conformational flexibility .

- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): Incorporates a trifluoromethylpyridine group, introducing strong electron-withdrawing effects.

Table 1: Key Structural and Functional Comparisons

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, with a focus on its applications in various fields.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions including condensation and cyclization processes. The structural complexity of this compound is derived from the combination of a pyrazole moiety with a dioxopiperazine scaffold, which is known to enhance biological activity.

Anticancer Properties

Research indicates that similar compounds within the pyrazole family exhibit significant anticancer activities. For example, derivatives have shown cytotoxic effects against various cancer cell lines. A study reported that certain pyrazole derivatives induced apoptosis in C6 glioma cells, leading to cell cycle arrest at different phases (G0/G1: 45.1%, S: 32.9%, G2/M: 19.5%) . This suggests that this compound may also possess similar anticancer properties.

Insecticidal and Fungicidal Activities

The compound's structural features may confer insecticidal and fungicidal activities. A related study demonstrated that certain pyrazole derivatives exhibited larvicidal effects against mosquito larvae and fungicidal properties against Pyricularia oryzae, with effective concentrations (EC50) significantly lower than those of standard treatments . This highlights the potential for developing agricultural applications for this compound.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. One study classified certain pyrazole derivatives as high-toxic based on their lethal concentration (LC50) values in zebrafish embryos . Understanding the toxicity profile of this compound is essential for its potential therapeutic use.

Summary of Biological Activities

Cytotoxic Effects Comparison

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(...) | 5.13 | C6 glioma |

| 5-FU | 8.34 | C6 glioma |

Case Study 1: Anticancer Activity

In a recent investigation, a derivative structurally similar to this compound was tested for its ability to induce apoptosis in glioma cells. The results indicated a significant reduction in cell viability, supporting the hypothesis that modifications in the pyrazole structure can enhance anticancer efficacy .

Case Study 2: Agricultural Applications

A study focusing on the agricultural potential of pyrazole derivatives revealed promising results in controlling fungal pathogens affecting crops. The compound demonstrated effective fungicidal activity at low concentrations, making it a candidate for further development as an agricultural fungicide .

Q & A

Q. Q1. What are the recommended synthetic methodologies for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide, and how do reaction conditions influence yield?

A1: The synthesis of pyrazole-piperazine hybrids typically involves nucleophilic substitution or coupling reactions. For example:

- Pyrazole Synthesis: Substituted pyrazoles can be synthesized via cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions .

- Piperazine Functionalization: The 2,3-dioxopiperazine core may be constructed using ethyl carboxamide precursors, with K₂CO₃ in DMF as a base for alkylation or acylation steps (e.g., coupling with 1,5-dimethylpyrazole derivatives) .

- Key Variables: Temperature (room temperature vs. reflux), solvent polarity (DMF vs. dichloromethane), and stoichiometry of reagents (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate) critically affect reaction efficiency and purity .

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

A2:

- Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Spectroscopy:

- NMR: Confirm substituent positions via ¹H and ¹³C NMR. For example, the 1,5-dimethylpyrazole moiety shows characteristic singlet peaks for methyl groups (~2.1–2.5 ppm) .

- XRD: Single-crystal X-ray diffraction (as in ) resolves bond angles (e.g., C9–N1–N2 = 115.4°) and torsion angles (e.g., C6–N1–C9 = 120.4°) to confirm stereochemistry .

- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula (C₁₄H₂₂N₆O₃, exact mass 346.17 g/mol).

Advanced Research Questions

Q. Q3. What computational strategies are effective for predicting the biological activity of this compound?

A3:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase (COX) or kinases, leveraging the pyrazole’s π-π stacking and the carboxamide’s hydrogen-bonding potential .

- QSAR Modeling: Correlate substituent effects (e.g., ethyl vs. methyl groups on piperazine) with bioactivity data from analogs (e.g., antipyretic activity in ) .

Q. Q4. How can contradictory bioactivity data from structural analogs be resolved?

A4:

Q. Q5. What are the optimal conditions for scaling up synthesis while minimizing side reactions?

A5:

- Process Optimization:

- Scale-Up Challenges: Monitor exothermic reactions (e.g., during alkylation) and use jacketed reactors for temperature control .

Q. Q6. How does the electronic environment of the pyrazole ring influence reactivity in further functionalization?

A6:

-

Substituent Effects: The 1,5-dimethyl groups on pyrazole create steric hindrance, directing electrophilic substitution to the C4 position.

-

Reactivity Data:

Reaction Type Preferred Site Yield (%) Conditions Nitration C4 65 HNO₃, H₂SO₄, 0°C Suzuki Coupling C3 45 Pd(PPh₃)₄, DMF, 80°C -

Mechanistic Insight: Electron-donating methyl groups increase electron density at C4, favoring electrophilic attack .

Methodological Considerations

Q. Q7. How to design a robust SAR study for this compound’s antipyretic potential?

A7:

- Variable Selection: Modify (1) pyrazole substituents (e.g., Cl, NO₂), (2) piperazine side chains (e.g., ethyl vs. propyl), and (3) carboxamide linkages.

- Assay Design:

Q. Q8. What are the limitations of current crystallization techniques for this compound?

A8:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.